molecular formula C18H16F3N5O B2813819 5-amino-N-phenethyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 443112-31-0

5-amino-N-phenethyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2813819
CAS No.: 443112-31-0
M. Wt: 375.355
InChI Key: KWTVIZHDUUGIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-phenethyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-phenethyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can occur at the carboxamide group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-amino-N-phenethyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Used as a lead compound in the development of new pharmaceuticals due to its potential biological activities.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding.

    Industrial Applications: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent inhibitor or activator of its target pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-trifluoromethylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The presence of both the trifluoromethyl group and the phenylethyl group in 5-amino-N-phenethyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide makes it unique. These groups contribute to its enhanced biological activity and stability compared to similar compounds.

Properties

IUPAC Name

5-amino-N-(2-phenylethyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O/c19-18(20,21)13-7-4-8-14(11-13)26-16(22)15(24-25-26)17(27)23-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,22H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTVIZHDUUGIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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